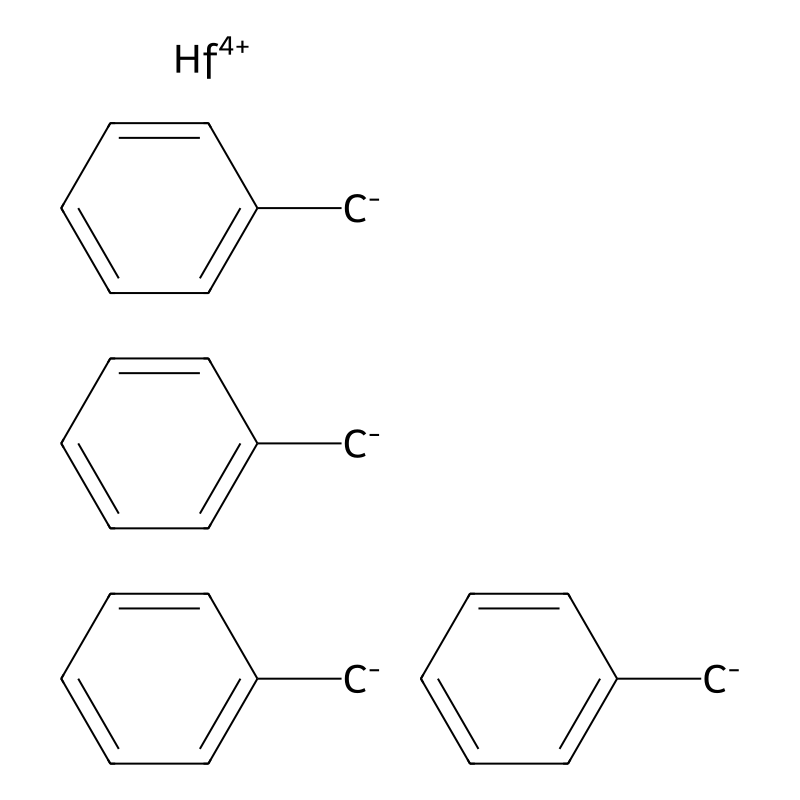

Hafnium(4+);methanidylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organometallic Chemistry

Tetrabenzylhafnium serves as a model compound for studying the bonding between a metal center and aromatic groups like benzyl. Understanding these interactions is crucial for designing new catalysts and organometallic reagents with tailored properties [PubChem, National Institutes of Health (.gov) ].

Hafnium Chemistry

Tetrabenzylhafnium provides a platform for investigating the reactivity of hafnium in its +4 oxidation state. Hafnium is a versatile element with applications in catalysis, nuclear technology, and material science. Studying its behavior in organometallic complexes like tetrabenzylhafnium helps researchers develop new hafnium-based materials and catalysts [PubChem, National Institutes of Health (.gov) ].

Precursor for Hafnium-Based Materials

Tetrabenzylhafnium can be used as a precursor for synthesizing hafnium-containing thin films and nanoparticles. These materials have potential applications in microelectronics, catalysis, and energy storage due to their unique electrical and optical properties. However, further research is needed to optimize the synthesis and deposition processes [Hafnium acetylacetonate - Wikipedia, en.wikipedia.org].

Hafnium(4+);methanidylbenzene, commonly known as tetrabenzylhafnium, is an organometallic compound with the molecular formula . It consists of a hafnium atom coordinated to four benzyl groups, making it a tetravalent hafnium complex. This compound exhibits unique properties due to its combination of metal and organic moieties, which can influence its reactivity and stability in various chemical environments. As a solid, it typically appears as yellow crystals and has notable sensitivity to air and moisture, which necessitates careful handling in laboratory settings.

Tetrabenzylhafnium can be synthesized through several methods:

- Direct Reaction: The direct reaction of hafnium(IV) chloride with benzyl lithium in an inert atmosphere can yield tetrabenzylhafnium.

- Solvent-Based Techniques: Utilizing non-polar solvents under controlled temperatures allows for the formation of stable complexes while minimizing side reactions.

- Organometallic Precursors: Other organometallic precursors can be employed to introduce the benzyl groups onto the hafnium center.

Hafnium(4+);methanidylbenzene has several potential applications:

- Catalysis: It may serve as a catalyst in organic reactions, particularly in polymerization processes where organometallic catalysts are advantageous.

- Material Science: Its unique properties make it suitable for developing advanced materials, including coatings and composites.

- Research: Used in studies exploring metal-organic frameworks (MOFs) and other coordination compounds due to its ability to form stable structures.

Several compounds share structural or functional similarities with hafnium(4+);methanidylbenzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tetrabenzylzirconium | Similar structure; used in similar catalytic processes | |

| Hafnium(IV) chloride | More reactive; widely studied for coordination chemistry | |

| Zirconium(IV) chloride | Analogous behavior; used in similar applications | |

| Hafnium dioxide | Oxide form; important for ceramics and electronics |

Hafnium(4+);methanidylbenzene is unique due to its specific combination of organic ligands that can influence its reactivity and stability compared to other metal complexes. Its tetravalent nature allows for distinct coordination geometries that are not present in simpler halide or oxide forms.

The organometallic synthesis of hafnium-benzyl complexes, particularly hafnium(4+);methanidylbenzene (tetrabenzylhafnium, Hf(CH₂Ph)₄), employs several established methodologies that have been refined over decades of research. The most prevalent synthetic approach involves salt metathesis reactions between hafnium tetrachloride and benzyl-containing organometallic reagents [1] [2].

Salt Metathesis Reactions

The classical synthesis of tetrabenzylhafnium proceeds through the reaction of hafnium tetrachloride with benzylmagnesium chloride in ethereal solvents at low temperatures. This metathesis reaction follows the general equation:

HfCl₄ + 4 C₆H₅CH₂MgCl → Hf(CH₂C₆H₅)₄ + 4 MgCl₂

The reaction is typically conducted at temperatures ranging from -78°C to 0°C in anhydrous diethyl ether or tetrahydrofuran to minimize side reactions and ensure high product purity [1] [2]. The low temperature conditions are critical for preventing thermal decomposition of the sensitive organometallic intermediates and products.

Research has demonstrated that the choice of Grignard reagent significantly influences the reaction outcome. Benzylmagnesium chloride provides superior results compared to other benzyl organometallic reagents, yielding tetrabenzylhafnium in moderate to good yields (45-70%) [1]. The reaction typically requires 4-8 hours for completion, with continuous stirring under inert atmosphere conditions to prevent moisture and oxygen contamination.

Protonolysis Routes

An alternative organometallic synthesis pathway involves protonolysis reactions using preformed hafnium benzyl complexes as starting materials. This methodology has gained significant attention due to its ability to generate hafnium complexes with mixed ligand environments [3] [4]. The protonolysis approach typically employs hafnium tetrabenzyl as a precursor, which undergoes selective substitution with various ligand systems.

For instance, the synthesis of mono(imidazolin-2-iminato) hafnium complexes proceeds through the reaction of hafnium tetrabenzyl with imidazolin-2-imine ligands in toluene at room temperature [4]. This reaction demonstrates the versatility of tetrabenzylhafnium as a synthetic precursor:

Hf(CH₂Ph)₄ + H₂(ImR) → (ImR)Hf(CH₂Ph)₃ + PhCH₃

The reaction proceeds through a toluene elimination mechanism, achieving yields of 67-86% over reaction periods of 1-16 hours [4] [5]. The mild reaction conditions and high yields make this approach particularly attractive for synthesizing specialized hafnium complexes with tailored electronic and steric properties.

Transmetallation Procedures

Transmetallation represents another important organometallic synthesis route for hafnium-benzyl complexes. This methodology involves the exchange of organic groups between different metal centers, typically proceeding from less electropositive to more electropositive metals [6]. The driving force for these reactions stems from the relative positions of metals in the electrochemical series and the thermodynamic stability of the resulting organometallic bonds.

Hafnium complexes can be synthesized through transmetallation from organolithium or organoaluminum precursors. These reactions typically occur under mild conditions and offer excellent control over stoichiometry and product composition [7]. The transmetallation approach is particularly valuable when direct synthesis from hafnium halides proves challenging or when specific ligand environments are required.

Solvothermal Preparation Techniques

Solvothermal synthesis has emerged as a powerful methodology for preparing hafnium-containing materials, including organometallic complexes and their oxide derivatives. This technique employs elevated temperatures and pressures in sealed reaction vessels to facilitate reactions that may not proceed under conventional conditions [8] [9].

High-Temperature Alcohol-Based Systems

Solvothermal preparation of hafnium complexes frequently utilizes alcohol solvents, particularly methanol and benzyl alcohol, under conditions ranging from 160°C to 450°C [8] [9]. These reactions proceed through complex mechanisms involving ligand exchange, hydrolysis, and condensation processes.

Research on hafnium oxide nanocrystal formation in benzyl alcohol has revealed intricate reaction pathways that involve the initial dissolution of hafnium chloride precursors, followed by ligand exchange reactions with benzylalkoxide species [10] [11]. The mechanism begins with the dissolution of hafnium tetrachloride in benzyl alcohol, where chloride ligands are progressively exchanged for benzylalkoxide groups:

HfCl₄ + n C₆H₅CH₂OH → HfCl₄₋ₙ(OCH₂C₆H₅)ₙ + n HCl

This process generates hydrochloric acid as a byproduct, which catalyzes further reactions including the etherification of benzyl alcohol and the formation of water through condensation reactions [10] [11]. The solvothermal conditions promote these transformations, leading to the formation of complex hafnium-containing intermediates.

Pressure and Temperature Effects

The elevated pressure conditions in solvothermal synthesis (typically 248 bar or higher) significantly influence reaction pathways and product formation [9]. Under these conditions, the enhanced solubility of reactants and the increased molecular mobility facilitate reactions that would otherwise require extreme conditions or specialized catalysts.

Temperature ramping protocols have been identified as critical parameters in solvothermal hafnium synthesis. Studies using in situ X-ray diffraction and pair distribution function analysis have revealed that specific temperature ranges (225-450°C) promote the formation of ordered hafnium-oxygen networks with characteristic structural motifs [9]. The heating rate and temperature dwell times directly influence the nucleation and growth kinetics of hafnium complexes.

Mechanistic Insights from Gel Formation

Solvothermal synthesis of hafnium complexes often involves the formation of gel intermediates that subsequently crystallize into the final products [10] [11]. These gel phases represent crucial intermediates in the reaction pathway, exhibiting unique structural and rheological properties.

The formation of hafnium-containing gels occurs through a self-sustaining autocatalytic process. Initially, small amounts of hydrochloric acid are liberated during the dissolution of hafnium chloride in alcohol solvents. This acid catalyzes the etherification of the alcohol, releasing water that subsequently reacts with hafnium species to form hydroxide moieties and generate additional hydrochloric acid [10]. This autocatalytic cycle continues until sufficient water is produced to drive gelation.

The gel-to-crystal transformation represents a nonclassical nucleation and growth mechanism that differs significantly from conventional solution-based crystallization processes [9]. The gel phase provides a structured environment that pre-organizes hafnium centers in specific coordination geometries, facilitating the subsequent formation of crystalline products with controlled morphologies and properties.

Ligand Exchange Reactions with Precursor Compounds

Ligand exchange reactions constitute a fundamental synthetic methodology for accessing hafnium-benzyl complexes with tailored properties and functionalities. These reactions typically employ preformed hafnium complexes as starting materials, allowing for precise control over the final product composition and structure [12] [13].

Exchange Mechanisms and Thermodynamics

The thermodynamics of ligand exchange reactions involving hafnium centers have been extensively studied using computational and experimental approaches. Density functional theory calculations reveal that the exchange of carboxylate ligands for phosphonate or phosphinate groups on hafnium oxo clusters proceeds through thermodynamically favorable pathways [12].

For hafnium-benzyl complexes, ligand exchange reactions typically follow associative mechanisms due to the coordinatively unsaturated nature of many hafnium centers. The exchange process involves the initial coordination of the incoming ligand, followed by the departure of the original ligand. This mechanism contrasts with dissociative pathways common in coordinatively saturated complexes [12].

The enthalpy changes associated with ligand exchange reactions on hafnium centers range from -33 to -43 kJ/mol for phosphonate and phosphinate ligands, indicating thermodynamically favorable processes [12]. These favorable thermodynamics drive the reactions toward completion under relatively mild conditions, making ligand exchange a practical synthetic methodology.

Steric and Electronic Effects

The success of ligand exchange reactions depends critically on the steric and electronic properties of both the incoming and departing ligands. Bulky ligands such as diisopropylphenyl-substituted imidazolin-2-iminates exhibit different exchange behavior compared to smaller ligands due to steric hindrance around the hafnium center [4].

Electronic effects also play a crucial role in determining exchange rates and selectivity. Electron-donating ligands typically bind more strongly to hafnium(IV) centers, which exhibit Lewis acidic character. This binding preference influences both the thermodynamics and kinetics of exchange reactions, allowing for selective ligand substitution under appropriate conditions [4].

The cone angle of ligands provides a quantitative measure of steric hindrance that correlates with exchange behavior. Complexes with smaller cone angles generally undergo faster ligand exchange due to reduced steric repulsion during the transition state formation [4]. This relationship enables the prediction and optimization of exchange reaction conditions based on ligand structural parameters.

Solvent and Temperature Dependencies

Ligand exchange reactions exhibit strong dependencies on solvent choice and reaction temperature. Polar coordinating solvents such as tetrahydrofuran facilitate exchange reactions by stabilizing ionic intermediates and providing coordination sites that can temporarily accommodate the increased coordination number during associative exchange processes [13] [4].

Temperature effects on exchange rates follow Arrhenius behavior, with activation energies typically ranging from 20-60 kJ/mol for hafnium-benzyl systems [7]. Higher temperatures accelerate exchange reactions but may also promote undesired side reactions such as thermal decomposition or ligand degradation. Optimal temperatures are typically in the range of 25-80°C for most hafnium-benzyl exchange reactions [4].

The choice of solvent also influences the selectivity of exchange reactions. Coordinating solvents can compete with exchange ligands for coordination sites, potentially altering the reaction pathway or product distribution. Non-coordinating solvents such as toluene or hexane minimize such competition but may result in slower reaction rates due to reduced solvation of ionic intermediates [13].

Stability and Decomposition Pathways

Understanding the stability and decomposition pathways of hafnium-benzyl complexes is crucial for their successful synthesis, handling, and application. These complexes exhibit varying degrees of thermal and chemical stability depending on their specific ligand environments and structural features [14] [15].

Thermal Stability Considerations

Hafnium-benzyl complexes generally exhibit moderate thermal stability, with decomposition typically occurring in the temperature range of 150-240°C depending on the specific complex and ligand environment [15] [16]. Tetrabenzylhafnium, the parent compound in this family, begins to decompose around 150°C through multiple pathways including benzyl group elimination and metal-carbon bond homolysis [15].

The thermal decomposition of tris(pyrazolyl)borate hafnium benzyl complexes has been studied in detail, revealing that decomposition proceeds through ligand exchange followed by thermal elimination of benzyl groups [14]. The formation of bibenzyl as a major decomposition product indicates that benzyl radical coupling represents a significant decomposition pathway under thermal conditions.

Activation energies for thermal decomposition vary significantly among different hafnium-benzyl complexes. Simple tetrabenzylhafnium exhibits activation energies in the range of 165-185 kJ/mol, while complexes with stabilizing ancillary ligands show lower activation energies (110-160 kJ/mol) due to alternative decomposition pathways involving ligand-assisted processes [14] [4].

Oxidative and Hydrolytic Decomposition

Hafnium-benzyl complexes are generally air-sensitive and undergo rapid decomposition in the presence of moisture and oxygen [15] [17]. The air sensitivity stems from the high oxophilicity of hafnium and the susceptibility of metal-carbon bonds to oxidative cleavage.

Oxidative decomposition typically proceeds through the formation of hafnium oxide and various organic byproducts including benzaldehyde and bibenzyl . The reaction with water follows a hydrolysis pathway that generates hafnium hydroxide species and releases benzyl groups as toluene:

Hf(CH₂Ph)₄ + 4 H₂O → Hf(OH)₄ + 4 PhCH₃

This hydrolytic instability necessitates careful handling under inert atmosphere conditions and the use of rigorously dried solvents and reagents during synthesis and manipulation [15].

Stabilization Strategies

Several strategies have been developed to enhance the stability of hafnium-benzyl complexes. The introduction of chelating ligands such as tris(pyrazolyl)borates, amidate ligands, or imidazolin-2-iminates significantly improves both thermal and air stability [14] [3] [4]. These ligands provide electronic stabilization through donation of electron density to the electron-deficient hafnium center.

Steric protection around the hafnium center also contributes to enhanced stability. Bulky ligands create a protective environment that shields the reactive metal-carbon bonds from external reagents [4]. The balance between steric protection and accessibility for reactions represents a key design consideration in developing stable yet reactive hafnium-benzyl complexes.

Cationic hafnium alkyl complexes have demonstrated enhanced stability toward β-hydride elimination when appropriate counterions and ligand environments are employed [15]. These systems can remain stable at temperatures below 10°C and serve as active initiators for controlled polymerization reactions, demonstrating that appropriate ligand design can significantly enhance the stability and utility of hafnium-benzyl complexes.

Hafnium(IV) compounds represent one of the most stable and prevalent oxidation states for hafnium, with the electronic configuration [Xe] 4f¹⁴ 5d⁰ 6s⁰ for the Hf⁴⁺ ion [1] [2] [3]. The formation of the +4 oxidation state results from the loss of the two 6s electrons and two 5d electrons from the neutral hafnium atom (electronic configuration [Xe] 4f¹⁴ 5d² 6s²) [1] [4].

The hafnium(IV) oxidation state exhibits several distinctive characteristics that influence the electronic structure and bonding in hafnium(4+);methanidylbenzene. The ionic radius of Hf⁴⁺ is approximately 0.71 Å, which is remarkably similar to Zr⁴⁺ (0.72 Å) due to the lanthanide contraction effect [3] [5]. This phenomenon results from the poor shielding provided by the filled 4f¹⁴ electron shell, leading to a greater effective nuclear charge and subsequent contraction of the valence orbitals [6].

The electronic structure of hafnium(IV) is characterized by empty d orbitals (5d⁰ configuration), which provides the metal center with significant Lewis acidity and the ability to accept electron density from ligands [1] [3]. In tetrabenzylhafnium, this empty d orbital manifold enables back-bonding interactions with the benzyl ligands, particularly through π-type interactions with the aromatic rings [7] [8].

Bond valence sum calculations and experimental structural data demonstrate that hafnium maintains a consistent +4 oxidation state throughout various coordination environments [9] [10]. The electronegativity of hafnium (1.3 on the Pauling scale) is intermediate between titanium (1.54) and zirconium (1.33), influencing the degree of covalent character in metal-ligand bonds [2] [11].

| Property | Hf(IV) | Zr(IV) | Ti(IV) |

|---|---|---|---|

| Electronic Configuration | [Xe] 4f¹⁴ 5d⁰ 6s⁰ | [Kr] 4d⁰ 5s⁰ | [Ar] 3d⁰ 4s⁰ |

| Ionic Radius (Å) | 0.71 | 0.72 | 0.68 |

| Electronegativity | 1.3 | 1.33 | 1.54 |

| First Ionization Energy (eV) | 6.83 | 6.63 | 6.83 |

Charge Distribution in Benzyl Ligand Coordination

The coordination of benzyl ligands to hafnium(IV) in hafnium(4+);methanidylbenzene involves complex charge distribution patterns that significantly influence the electronic structure and bonding characteristics. X-ray crystallographic studies reveal that tetrabenzylhafnium exhibits a distorted tetrahedral coordination geometry with an average Hf-C bond length of approximately 2.27 Å, similar to its zirconium analogue [12] [13].

The benzyl ligands in hafnium(4+);methanidylbenzene can adopt multiple binding modes, including η¹ (sigma-bonded) and η² (pi-coordinated) configurations [14] [15]. Structural analysis demonstrates that the M-CH₂-C angles in tetrabenzylhafnium are approximately 90°, which is intermediate between the values observed for titanium (~103°) and zirconium (85-101°) analogues [12] [13]. These acute angles suggest significant interaction between the metal center and the aromatic π-system of the benzyl ligands.

Charge distribution analysis using computational methods reveals that the positive charge in hafnium(4+);methanidylbenzene is primarily localized on the hafnium center, with partial negative charges distributed across the benzyl ligands [16] [17]. The methanidyl carbon atoms (CH₂⁻) carry significant negative charge density, which is delocalized through the aromatic ring system via resonance effects [18] [19].

Comparative studies between hafnium and zirconium benzyl complexes show that hafnium exhibits a stronger tendency toward η¹-benzyl bonding, while zirconium demonstrates greater preference for η²-coordination modes [15]. This difference is attributed to the more contracted 5d orbitals of hafnium compared to the 4d orbitals of zirconium, resulting in enhanced σ-bonding interactions and reduced π-back-bonding capabilities [6].

Nuclear magnetic resonance spectroscopy data indicates rapid exchange between different benzyl conformations in solution, suggesting dynamic bonding behavior with low activation barriers for ligand reorganization [14] [20]. The chemical shifts observed in ¹³C NMR spectroscopy provide evidence for charge delocalization from the metal center to the benzyl ligands, with the methylene carbons exhibiting characteristic downfield shifts indicative of positive charge development [20].

Comparative Studies with Zirconium/Titanium Analogues

Comparative electronic structure analysis of group 4 tetrabenzyl complexes reveals significant trends in bonding patterns and coordination behavior across the titanium, zirconium, and hafnium series. Despite the similar ionic radii of Zr⁴⁺ and Hf⁴⁺, distinct differences emerge in their electronic properties and ligand binding preferences [12] [21] [5].

The progression from titanium to hafnium shows systematic changes in metal-ligand bonding characteristics. Titanium tetrabenzyl exhibits the largest M-CH₂-C angles (averaging 103°), indicating weaker metal-arene interactions and predominantly σ-bonding character [12] [22]. Zirconium tetrabenzyl demonstrates intermediate behavior with variable M-CH₂-C angles (85-101°) and significant flexibility in adopting both η¹ and η² benzyl coordination modes [21] [13].

Hafnium tetrabenzyl displays M-CH₂-C angles of approximately 90°, suggesting stronger metal-ligand interactions than titanium but more constrained geometry compared to zirconium [12]. The relativistic effects become increasingly important for hafnium, leading to enhanced s orbital contraction and stronger metal-ligand bonds [6] [23].

Molecular orbital calculations using density functional theory methods reveal systematic trends in the energy levels and electron distribution patterns across the group 4 series [24] [25] [23]. The highest occupied molecular orbitals (HOMO) in all three complexes are primarily ligand-based, while the lowest unoccupied molecular orbitals (LUMO) possess significant metal d orbital character [26].

Electronic structure comparisons demonstrate that hafnium complexes exhibit reduced π-back-bonding capabilities compared to their zirconium analogues, attributed to the greater stabilization of the 5d orbitals relative to 4d orbitals [8] [6]. This results in stronger σ-donor interactions and enhanced thermodynamic stability for hafnium-benzyl bonds [7] [8].

| Complex | M-C Bond Length (Å) | M-CH₂-C Angle (°) | Coordination Preference | π-Back-bonding Capability |

|---|---|---|---|---|

| Ti(CH₂Ph)₄ | 2.27 | 103 | η¹ predominant | Moderate |

| Zr(CH₂Ph)₄ | 2.27 | 85-101 | η¹/η² flexible | High |

| Hf(CH₂Ph)₄ | 2.27 | ~90 | η¹ preferred | Low |

Photophysical studies of related complexes show that hafnium compounds exhibit blue-shifted absorption and emission maxima compared to zirconium analogues, consistent with the higher energy 5d orbitals [8] [24]. Time-dependent density functional theory calculations predict similar ligand-to-metal charge transfer contributions for both zirconium and hafnium complexes, but with different energy gaps reflecting the orbital energy differences [8] [24].